molecular formula C9H5ClN2O2 B1367759 2-Chloro-7-nitroquinoline CAS No. 49609-03-2

2-Chloro-7-nitroquinoline

Cat. No.: B1367759
CAS No.: 49609-03-2
M. Wt: 208.6 g/mol
InChI Key: PBGQDNSMFBXURC-UHFFFAOYSA-N
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Description

2-Chloro-7-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chloro and nitro groups in the quinoline ring system makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-nitroquinoline typically involves the nitration of 2-chloroquinoline. One common method is the reaction of 2-chloroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at a controlled temperature to ensure the selective nitration at the 7-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the C-2 Position

The chlorine atom at position 2 is highly susceptible to nucleophilic displacement due to the electron-deficient nature of the quinoline ring. Key reactions include:

Reagents and Conditions

  • Amines : Primary/secondary amines (e.g., aniline, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yield 2-amino-7-nitroquinoline derivatives .

  • Thiols : Sodium hydrosulfide (NaSH) in ethanol under reflux replaces chlorine with a thiol group.

  • Alkoxides : Methanol/sodium methoxide generates 2-methoxy-7-nitroquinoline.

Mechanism : The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, where the nitro group at position 7 activates the ring toward attack by stabilizing the transition state through resonance .

Example :

ReagentConditionsProductYieldReference
PiperidineDMF, 100°C, 6 hrs2-Piperidino-7-nitroquinoline78%
Sodium methoxideMeOH, reflux, 4 hrs2-Methoxy-7-nitroquinoline85%

Reduction of the Nitro Group

The nitro group at position 7 can be selectively reduced to an amine under controlled conditions:

Methods

  • Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni in ethanol at 40–50 psi yields 7-amino-2-chloroquinoline .

  • Chemical Reduction : SnCl₂/HCl or Fe/HCl in aqueous ethanol reduces the nitro group to an amine without affecting the chlorine substituent.

Applications : The resulting 7-amino derivative serves as a precursor for synthesizing fused heterocycles or Schiff bases .

Example :

Reducing AgentConditionsProductYieldReference
H₂/Pd-CEtOH, 40 psi, 2 hrs7-Amino-2-chloroquinoline95%
SnCl₂/HClEtOH/H₂O, reflux, 3 hrs7-Amino-2-chloroquinoline88%

Electrophilic Substitution Reactions

The nitro group deactivates the quinoline ring, directing electrophiles to the less electron-deficient positions (e.g., C-5 or C-8) :

Reactions

  • Nitration : Fuming HNO₃/H₂SO₄ at 0–5°C introduces a second nitro group at position 5 .

  • Sulfonation : Oleum (H₂SO₄·SO₃) at 150°C yields 7-nitroquinoline-2-sulfonic acid.

Limitations : Harsh conditions may lead to decomposition due to the thermal instability of the nitro group .

Cycloaddition and Heterocycle Formation

The electron-deficient quinoline core participates in cycloaddition reactions:

Diels-Alder Reactions :

  • Reacts with electron-rich dienes (e.g., furan) in the presence of Lewis acids (BF₃·Et₂O) to form tetracyclic adducts .

Example :

DienophileConditionsProductYieldReference
1,3-ButadieneBF₃·Et₂O, CH₂Cl₂, rt2-Chloro-7-nitro-5,6,7,8-tetrahydroquinoline65%

Cross-Coupling Reactions

The chlorine substituent enables transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling :

  • Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O to form 2-aryl-7-nitroquinolines .

Example :

Boronic AcidCatalystConditionsProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80°C2-Phenyl-7-nitroquinoline72%

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 150°C may lead to nitro group elimination, forming chloroquinoline derivatives .

  • Photoreactivity : UV irradiation in polar solvents induces partial reduction of the nitro group to nitroso intermediates.

Scientific Research Applications

Synthesis of 2-Chloro-7-Nitroquinoline

The synthesis of this compound typically involves the nitration of quinoline derivatives. A notable method includes the use of phosphoryl chloride under reflux conditions to yield the desired compound efficiently. For instance, a study reported a high yield (96%) of this compound through a five-step synthetic pathway that included the regioselective preparation of intermediates such as 7-nitroquinoxalin-2-ol .

Antimicrobial Properties

Research indicates that compounds containing the quinoline ring system, including this compound, exhibit significant antimicrobial activities. These compounds have been evaluated for their effectiveness against various pathogens, demonstrating potential as antibacterial and antifungal agents . For example, quinoline derivatives have shown efficacy against Mycobacterium tuberculosis and other bacteria due to their ability to inhibit DNA gyrase B and topoisomerases .

Antitumor Activity

Studies have also explored the antitumor properties of this compound and its analogs. A series of derivatives were synthesized and tested for their ability to act as NAD(P)H:quinone oxidoreductase (NQO1)-directed antitumor agents. The results indicated that certain analogs exhibited higher reduction rates by NQO1, suggesting a mechanism for inducing cytotoxicity in cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have been documented to possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Case Study: Anticancer Research

A study published in Molecular Cancer Therapeutics evaluated several quinoline derivatives, including this compound, for their anticancer properties. The findings demonstrated that specific modifications to the quinoline structure enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of substituents at different positions on the quinoline ring in modulating biological activity .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that this compound significantly inhibited bacterial growth, with minimum inhibitory concentrations comparable to established antibiotics. This study underscores the potential of this compound as a lead compound in developing new antimicrobial agents .

Data Summary Table

Application AreaActivity TypeReference
AntimicrobialBacterial Inhibition
AnticancerCytotoxicity
Anti-inflammatoryInhibition of Inflammation

Mechanism of Action

The mechanism of action of 2-Chloro-7-nitroquinoline involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to bind to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-nitroquinoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in the synthesis of various compounds and a valuable tool in scientific research .

Biological Activity

2-Chloro-7-nitroquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of both chloro and nitro groups, which enhance its chemical reactivity and biological activity. The compound's structure can be represented as follows:

  • Chemical Formula : C9_9H6_6ClN3_3O2_2
  • Molecular Weight : 227.62 g/mol

These functional groups contribute to its unique interaction with various biological targets, making it a valuable compound in research.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit cathepsin B, an enzyme involved in protein degradation and implicated in cancer progression. This inhibition can lead to altered cellular metabolism and apoptosis in cancer cells.

Biochemical Pathways

The nitro group in this compound participates in redox reactions, generating reactive oxygen species (ROS). These ROS are known to induce oxidative stress, which can disrupt cellular functions and promote apoptosis. The compound has been observed to modulate signaling pathways related to oxidative stress response, thereby affecting gene expression and cellular metabolism.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies. Its stability and efficacy can be influenced by environmental factors such as pH and the presence of other ions.

Biological Activity Summary

Activity Effect Reference
Enzyme Inhibition Inhibits cathepsin B
Anticancer Properties Induces apoptosis in cancer cell lines
Oxidative Stress Induction Generates ROS leading to cellular damage
Antimicrobial Activity Exhibits activity against various bacterial strains

Anticancer Research

In a study focused on the anticancer effects of quinoline derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (cervical cancer). The compound's IC50_{50} values were reported at approximately 20 nM, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Applications

Research has also highlighted the antimicrobial properties of this compound. It was found effective against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics . The mechanism involves disrupting bacterial cell wall synthesis and function.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Structural Features Biological Activity
2-Chloroquinoline Lacks nitro groupLess reactive; limited biological activity
7-Nitroquinoline Lacks chloro groupReduced binding properties
2,7-Dichloroquinoline Contains two chloro groupsAltered chemical properties

The dual presence of chloro and nitro groups in this compound enhances its reactivity and biological interactions compared to these analogs.

Q & A

Q. (Basic) What spectroscopic methods are essential for confirming the identity of 2-Chloro-7-nitroquinoline after synthesis?

To confirm structural identity, use nuclear magnetic resonance (NMR) for proton and carbon environments, infrared (IR) spectroscopy for functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with literature values or databases like NIST Chemistry WebBook. For new compounds, include purity analyses (e.g., HPLC) and elemental analysis .

Q. (Advanced) How can researchers systematically address discrepancies between computational predictions and experimental results in reactivity studies of this compound?

Validate computational models (e.g., DFT) by calibrating parameters (solvent effects, basis sets) against experimental data. Replicate experiments under controlled conditions to isolate variables. Use sensitivity analysis to identify influential factors and refine hypotheses iteratively .

Properties

IUPAC Name

2-chloro-7-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGQDNSMFBXURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556432
Record name 2-Chloro-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49609-03-2
Record name 2-Chloro-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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